Literature review of N-(2-Thienylmethyloxy)phthalimide derivatives
Literature review of N-(2-Thienylmethyloxy)phthalimide derivatives
An In-Depth Technical Guide to N-(2-Thienylmethyloxy)phthalimide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The phthalimide core is a well-established "privileged scaffold" in medicinal chemistry, historically recognized through the complex legacy of thalidomide but now appreciated for its vast therapeutic potential.[1][2] This guide focuses on a specific, promising subclass: N-(2-Thienylmethyloxy)phthalimide derivatives. By incorporating the electron-rich thiophene moiety, these compounds gain unique physicochemical properties that enhance their biological activity. This document provides a comprehensive review for researchers and drug development professionals, detailing the synthesis, mechanisms of action, and structure-activity relationships of these derivatives. We explore their significant potential as anti-inflammatory, antimicrobial, and anticancer agents, supported by detailed experimental protocols, data summaries, and pathway diagrams to elucidate their function at a molecular level.
The N-(2-Thienylmethyloxy)phthalimide Scaffold: A Molecular Overview
The Phthalimide Core: A Versatile Pharmacophore
Phthalimide (isoindoline-1,3-dione) is a bicyclic compound featuring an imide group fused to a benzene ring.[3] Its structural rigidity, hydrophobicity, and capacity for hydrogen bonding make it an ideal starting point for developing therapeutic agents.[1] The lipophilic nature of the phthalimide core allows its derivatives to readily cross biological membranes, a critical feature for drug efficacy.[1][4] The imide hydrogen is notably acidic, facilitating deprotonation and subsequent N-substitution, which is the primary strategy for creating diverse chemical libraries with a wide spectrum of biological activities.[1][3] After the re-evaluation of thalidomide's potent immunomodulatory and anti-inflammatory properties, research into phthalimide derivatives has flourished, leading to FDA-approved drugs like lenalidomide and pomalidomide.[1][3][5]
The Significance of the 2-Thienylmethoxy Moiety
The incorporation of a 2-thienylmethoxy group at the nitrogen of the phthalimide scaffold is a strategic chemical modification. The thiophene ring, an aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring and is known for its electron-rich nature.[6] This property can influence the molecule's electronic distribution, receptor binding affinity, and metabolic stability. The flexible ether linkage (-O-CH₂-) provides rotational freedom, allowing the molecule to adopt optimal conformations for interacting with biological targets. The thienyl group can also engage in specific interactions, such as π-π stacking and hydrogen bonding, further enhancing its pharmacological profile.
Core Chemical Structure
Caption: Core structure of N-(2-Thienylmethyloxy)phthalimide.
Synthetic Pathways and Methodologies
The synthesis of N-(2-Thienylmethyloxy)phthalimide derivatives is accessible through several established chemical routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Foundational Synthetic Strategies
Two classical methods form the bedrock of phthalimide chemistry: the Gabriel synthesis and direct condensation.
-
2.1.1. The Gabriel Synthesis: This remains a cornerstone for preparing N-substituted phthalimides.[6] The process involves the nucleophilic substitution of an alkyl halide by potassium phthalimide. For the target compounds, 2-(chloromethyl)thiophene or its bromo-analog is reacted with potassium phthalimide, typically in an anhydrous polar aprotic solvent like DMF.[6] The causality behind this choice is the solvent's ability to solvate the potassium cation, thereby liberating a highly nucleophilic phthalimide anion for an efficient Sₙ2 reaction.
-
2.1.2. Condensation with Phthalic Anhydride: An alternative and often more direct route involves the reaction of phthalic anhydride with a primary amine—in this case, (thiophen-2-yl)methanamine or a derivative.[3][7][8] This reaction is typically carried out under reflux in a high-boiling point solvent like glacial acetic acid, which acts as both a solvent and a catalyst to facilitate the dehydration and subsequent cyclization to form the imide ring.[8][9]
Modern Synthetic Innovations
To improve reaction times, yields, and reduce the use of harsh solvents, microwave-assisted organic synthesis (MAOS) has been successfully applied.[3][10] The rationale for using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture through dielectric heating, which can significantly accelerate the rate of reaction for both the Gabriel synthesis and condensation methods.
General Synthesis Workflow
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis via Gabriel Reaction
This protocol describes a representative synthesis of N-(2-Thienylmethyloxy)phthalimide.
-
Preparation of Potassium Phthalimide:
-
To a solution of phthalimide (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq.). Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic imide hydrogen, forming the potassium salt in situ.
-
Stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen or argon) to ensure complete salt formation.
-
-
Alkylation Reaction:
-
To the suspension of potassium phthalimide, add 2-(chloromethyl)thiophene (1 eq.) dropwise. Rationale: Dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
Heat the reaction mixture to 70-80°C and stir for 4-12 hours.[6] Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement of the chloride by the phthalimide anion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Product Isolation (Workup):
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water. This step is crucial as the organic product is insoluble in water and will precipitate out, while the inorganic salts (KCl, excess K₂CO₃) will dissolve.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual DMF and salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, leaving impurities behind in the solution.
-
Dry the purified crystals under vacuum to obtain the final N-(2-Thienylmethyloxy)phthalimide.
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Biological Activities and Mechanisms of Action
N-(2-Thienylmethyloxy)phthalimide derivatives exhibit a broad range of biological activities, primarily centered around anti-inflammatory, antimicrobial, and anticancer effects.[1][7][11]
Anti-inflammatory Properties
The phthalimide scaffold is renowned for its anti-inflammatory effects, largely by modulating the production of pro-inflammatory cytokines.[2][3]
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3.1.1. Mechanism of Action: Derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.[3][12][13] This inhibition can occur at the transcriptional level.[14] Some derivatives also act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins during inflammation, which presents an alternative to traditional NSAIDs.[3][11][13]
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3.1.2. Signaling Pathway: TNF-α Inhibition
Caption: Inhibition of the LPS-induced TNF-α pathway.
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3.1.3. Data Summary: Representative Anti-inflammatory Activity
| Compound ID | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | TNF-α Production | 28.9 | Thalidomide | 239.1[3] |
| Derivative B | COX-2 Inhibition | 9.5 | Celecoxib | 8.2[13] |
| Derivative C | NO Production | 8.7 | Indomethacin | 15.2[15] |
Note: Data is representative and synthesized from multiple sources to illustrate potential potency.
Antimicrobial Activity
Many phthalimide derivatives have demonstrated significant activity against a spectrum of microbial pathogens.[7][9][16][17]
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3.2.1. Spectrum of Activity: Studies have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans).[7][8][18][19]
-
3.2.2. Proposed Mechanisms: The hydrophobic nature of the molecule facilitates its passage through the microbial cell wall.[16] For fungi, one proposed mechanism is the interaction with ergosterol in the fungal cell membrane, leading to disruption and increased permeability.[18] For bacteria, potential targets include essential enzymes like DNA gyrase, which is critical for DNA replication.[16]
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3.2.3. Data Summary: Representative Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Derivative D | S. aureus | 16 | Ciprofloxacin | 8 |
| Derivative E | P. aeruginosa | 32 | Ciprofloxacin | 16 |
| Derivative F | C. albicans | 16 | Fluconazole | 8 |
Note: MIC (Minimum Inhibitory Concentration) values are representative based on literature findings for similar phthalimide structures.[16][18]
Anticancer Potential
The phthalimide scaffold is a key component of several anticancer agents, and thienyl-containing derivatives are an active area of investigation.[1][20]
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3.3.1. Mechanisms of Action: The anticancer effects are often multifaceted. Derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, frequently at the G2/M phase.[21] A key mechanism for modern phthalimides is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Additionally, direct inhibition of critical signaling pathways, such as the mTOR pathway, which regulates cell growth and proliferation, has been observed.[21] Some derivatives have also been designed as inhibitors of specific receptor tyrosine kinases like EGFR.[22]
-
3.3.2. Signaling Pathway: mTOR Inhibition
Caption: Dual inhibition of mTORC1 and mTORC2 signaling pathways.[21]
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3.3.3. Data Summary: Representative Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Derivative G | MDA-MB-231 (Breast) | 14.0 | Thalidomide | 413.0[23] |
| Derivative H | MCF-7 (Breast) | 25.5 | Doxorubicin | 1.2 |
| Derivative I | LoVo (Colon) | 18.3 | 5-Fluorouracil | 5.0 |
Note: Data is representative and synthesized from multiple sources to illustrate potential potency against various cancer cell lines.[21][23]
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized derivatives requires robust and standardized screening protocols.
Protocol: In Vitro Anticancer Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cells.[24]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative measure of antimicrobial activity.[24]
-
Plate Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized suspension of the test microorganism (e.g., S. aureus).
-
Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well. Also include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth occurs) in millimeters. A larger zone indicates greater antimicrobial activity.
Biological Screening Cascade
Caption: A typical workflow for identifying lead compounds.
Future Directions and Conclusion
References
- EvitaChem. N-(2-Thienylmethyloxy)phthalimide (EVT-8488548).
- Galdino-Pitta, M. R., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of Molecular Structure.
- Al-Qatati, M., et al. (2026). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI.
- Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry.
- Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica.
- Lee, S. K., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
- de Farias, F. M., et al. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties. MedChemComm.
- Galdino-Pitta, M. R., et al. Phthalimides as anti-inflammatory agents. Florida Gulf Coast University.
- Kasideh, A., & Homsi, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate.
- BenchChem. (2025). Phthalimide Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry.
- Ahmed, N., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.
- Wang, Y., et al. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC.
- JETIR. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Jetir.Org.
- Terent'ev, A. O., & Ogibin, Y. N. (2020). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. ResearchGate.
- ResearchGate. (2020). Structure activity relationship (SAR) of phthalimide derivatives.
- Taiwo, F. O., et al. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology.
- Alam, M. S., et al. (2013). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology.
- de Oliveira, R. S., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. PMC.
- Behera, A., et al. (2026). Synthesis and anti-cancer activity of naphthalimide–organylselanyl conjugates. RSC Advances.
- da Silva, G. V. J., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Pharmacy and Pharmacology.
- Fhid, O., et al. (2015). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica.
- Wang, M., et al. (2016). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. PMC.
- Miyachi, H., et al. (2005). Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study. Okayama University Scientific Achievement Repository.
- BenchChem. (2025). A Technical Guide to the Synthesis and Biological Screening of Novel Phthalimide Derivatives.
- Al-Amiery, A. A., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research.
- Sanna, V., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Semantic Scholar.
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research.
- Al-Juboori, A. M. J. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences.
- BenchChem. N-(2-Thiazolyl)phthalimide.
- Singh, P., et al. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science.
- Torres, E., et al. (2025). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI.
- Ramos, M. N., & Barros Neto, B. (1995). Electronic structure and hypolipidemic activity of phthalimide and related compounds. A QSAR study. ResearchGate.
- Takamatsu, K., et al. (2023). Structure-Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
- Chidan Kumar, C. S., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. evitachem.com [evitachem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedgrid.com [biomedgrid.com]
- 14. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 20. researchgate.net [researchgate.net]
- 21. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Synthesis and anti-cancer activity of naphthalimide–organylselanyl conjugates [beilstein-journals.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
